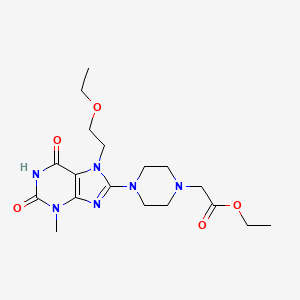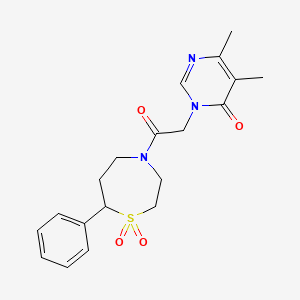
3-Methylsulfanyl-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylsulfanyl-1-pyrrolidin-1-ylpropan-1-one is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as this compound, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Aplicaciones Científicas De Investigación
Catalysis and Synthetic Applications
3-Methylsulfanyl-1-pyrrolidin-1-ylpropan-1-one and its derivatives have been explored for their catalytic properties in synthetic chemistry. For example, derivatives of this compound have been used as chiral organocatalysts in asymmetric Michael addition reactions, demonstrating good to high yield and excellent enantioselectivities. This highlights the compound's potential in facilitating the synthesis of complex molecules with precise stereocontrol, which is crucial in the development of pharmaceuticals and fine chemicals (Cui Yan-fang, 2008).
Heterocyclization and Formation of Heterocycles
Research into the heterocyclization of related sulfanyl compounds has led to the formation of thiophene and pyrrole derivatives. Such processes are significant for the synthesis of heterocyclic compounds, which form the backbone of many drugs and materials. The ability to derive thiophene and pyrrole compounds from simple starting materials opens new routes for the efficient and versatile synthesis of these important classes of compounds (I. B. Rozentsveig et al., 2022).
Transition Metal Complexes and Material Science Applications
This compound derivatives have been utilized in the formation of transition metal complexes, such as iron(II) complexes. These complexes exhibit interesting properties like spin-crossover and crystallographic phase changes, making them of interest for material science applications, particularly in the development of molecular switches and sensors (L. J. K. Cook et al., 2015).
Anticancer Activity and Medicinal Chemistry
In medicinal chemistry, derivatives synthesized through microwave-assisted domino synthesis, involving compounds related to this compound, have shown promising anticancer activities. This underscores the compound's potential as a precursor in the development of novel anticancer agents, contributing to the ongoing search for more effective treatments for various cancers (S. Hadiyal et al., 2020).
Photoluminescent Properties and Optoelectronic Applications
The compound's derivatives have also been explored for their photoluminescent properties, particularly in the context of iridium(III) complexes. These complexes exhibit significant photoluminescence, suggesting applications in optoelectronics and as components in light-emitting devices. The manipulation of sulfanyl and sulfone groups within these complexes alters their emission properties, providing a pathway to tailor materials for specific optoelectronic applications (E. Constable et al., 2014).
Propiedades
IUPAC Name |
3-methylsulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-11-7-4-8(10)9-5-2-3-6-9/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBQOXOPEQLDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1340258-78-7 |
Source


|
| Record name | 3-(methylsulfanyl)-1-(pyrrolidin-1-yl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2814042.png)


![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)

![N-(3-fluoro-4-methylphenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2814050.png)


![1-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one](/img/structure/B2814057.png)
![(1R,5S)-3-(1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2814058.png)

